

2-Fluoro-4-methoxynicotinic acid solubility data

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Compound of Interest

Compound Name: 2-Fluoro-4-methoxynicotinic acid

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An In-Depth Technical Guide to the Solubility of 2-Fluoro-4-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. This guide provides a comprehensive overview of the principles and practical methodologies for determining the solubility of **2-Fluoro-4-methoxynicotinic acid**. While specific experimental solubility data for this compound is not extensively published, this document serves as a detailed roadmap for researchers to generate, interpret, and apply this crucial data. We will delve into the theoretical underpinnings of solubility, with a particular focus on the pH-dependent nature of this acidic compound. Furthermore, this guide presents detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, empowering researchers to produce reliable and reproducible results.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. A compound must be in solution to be absorbed and exert its pharmacological effect.^[1] Therefore, a

thorough understanding and accurate measurement of a compound's solubility are paramount from the early stages of drug discovery through to formulation development.[\[2\]](#)[\[3\]](#)

2-Fluoro-4-methoxynicotinic acid (Figure 1) is a pyridinecarboxylic acid derivative. Its structure, featuring a carboxylic acid group, immediately suggests that its aqueous solubility will be highly dependent on pH.

Figure 1: Chemical Structure of **2-Fluoro-4-methoxynicotinic acid**

Caption: Chemical structure of **2-Fluoro-4-methoxynicotinic acid**.

Physicochemical Properties of 2-Fluoro-4-methoxynicotinic Acid

A foundational understanding of a compound's physicochemical properties is essential for designing relevant solubility studies.

Property	Value	Source
CAS Number	1190315-81-1	[4] [5]
Molecular Formula	C7H6FNO3	[4] [5] [6]
Molecular Weight	171.13 g/mol	[4] [6]
Appearance	White to off-white solid	[4]
Predicted pKa	2.43 ± 0.10	[4]

The predicted pKa of approximately 2.43 is of particular importance. This value indicates that **2-Fluoro-4-methoxynicotinic acid** is a weak acid. The Henderson-Hasselbalch equation can be used to illustrate the relationship between pKa, pH, and the ionization state of the molecule. At a pH below its pKa, the un-ionized (less soluble) form will predominate, while at a pH above its pKa, the ionized (more soluble) form will be more prevalent. This pH-dependent solubility is a critical consideration in experimental design.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Theoretical Framework: Understanding pH-Dependent Solubility

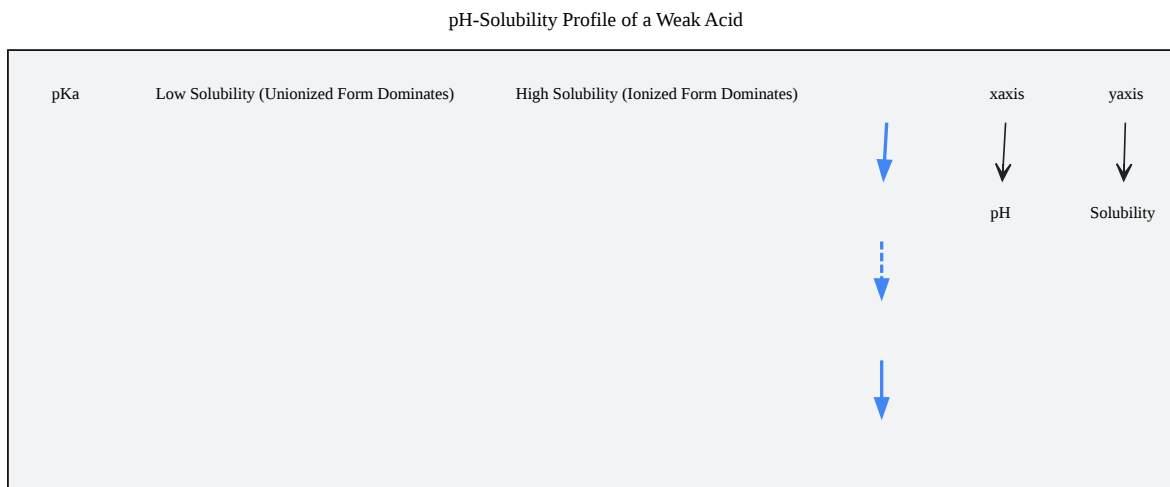
The solubility of an ionizable compound is governed by the equilibrium between its solid phase and its dissolved, unionized and ionized forms in solution. For a weak acid like **2-Fluoro-4-methoxynicotinic acid** (HA), the dissolution and ionization equilibria can be represented as:



According to Le Châtelier's principle, altering the pH of the solution will shift these equilibria.^[7]

- In acidic solutions (low pH): The concentration of H_3O^+ is high. This shifts the ionization equilibrium to the left, favoring the formation of the un-ionized form (HA). As the concentration of the un-ionized form approaches its intrinsic solubility, the overall solubility of the compound will be limited.
- In basic solutions (high pH): The concentration of H_3O^+ is low (and OH^- is high). This shifts the ionization equilibrium to the right, favoring the formation of the ionized, conjugate base (A^-). The ionized form is generally much more soluble in water, thus increasing the overall solubility of the compound.^{[9][10][11]}

This relationship is visually represented in the pH-solubility profile for a typical weak acid.



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Caption: Idealized pH-solubility profile for a weak acid.

Experimental Determination of Solubility

Two primary types of solubility measurements are commonly employed in drug discovery: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution at equilibrium with the solid phase under specific conditions of temperature, pressure, and solvent composition.^[12] The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.^[2]

Objective: To determine the equilibrium solubility of **2-Fluoro-4-methoxynicotinic acid** in various aqueous buffers.

Materials:

- **2-Fluoro-4-methoxynicotinic acid** (solid powder)
- Phosphate buffered saline (PBS), pH 7.4
- Simulated Gastric Fluid (SGF), pH 1.2
- Simulated Intestinal Fluid (FeSSIF and FaSSIF)
- Organic solvents for stock solutions and analytical standards (e.g., DMSO, Methanol)
- Glass vials with screw caps
- Thermomixer or orbital shaker
- Centrifuge
- Syringe filters (e.g., 0.45 μm PVDF)
- Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

Procedure:

- **Preparation of Buffers:** Prepare and validate the pH of all aqueous buffers to be used in the assay.
- **Compound Addition:** Add an excess amount of solid **2-Fluoro-4-methoxynicotinic acid** to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.
- **Solvent Addition:** Add a known volume of the desired buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.[\[12\]](#)
- **Equilibration:** Seal the vials and place them in a thermomixer or orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[\[12\]](#)[\[13\]](#)

- **Phase Separation:** After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
- **Sample Collection:** Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
- **Filtration:** Filter the supernatant through a syringe filter to remove any remaining particulate matter.
- **Quantification:** Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve of the compound in the same buffer system should be prepared for accurate quantification.^[14]



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Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).^{[13][15]} This method is faster and more amenable to high-throughput screening formats, making it valuable in early drug discovery.^[16]

Objective: To rapidly assess the solubility of **2-Fluoro-4-methoxynicotinic acid** in an aqueous buffer.

Materials:

- **2-Fluoro-4-methoxynicotinic acid**
- Dimethyl sulfoxide (DMSO)
- Aqueous buffer (e.g., PBS, pH 7.4)

- 96-well microtiter plates
- Plate shaker
- Plate reader (e.g., UV-Vis spectrophotometer or nephelometer) or LC-MS/MS system

Procedure:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **2-Fluoro-4-methoxynicotinic acid** in DMSO (e.g., 10 mM).[\[16\]](#)[\[17\]](#)
- Compound Addition: Dispense a small volume of the DMSO stock solution into the wells of a 96-well plate.
- Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically $\leq 1\%$).[\[18\]](#)
- Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).[\[13\]](#)
- Precipitate Detection/Quantification:
 - Nephelometry: Measure the light scattering caused by any precipitate formed using a nephelometer.[\[1\]](#)
 - Direct UV/LC-MS: Filter the solutions to remove precipitate and then quantify the concentration of the dissolved compound in the filtrate using a UV plate reader or by LC-MS/MS.[\[13\]](#)[\[17\]](#)



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Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Presentation

Solubility data should be presented clearly and concisely, typically in a tabular format. It is essential to report the specific conditions under which the measurements were made, including the solvent system, pH, temperature, and incubation time.

Example Data Table:

Assay Type	Solvent System	pH	Temperature (°C)	Incubation Time (h)	Solubility (µg/mL)	Solubility (µM)
Thermodynamic	PBS	7.4	25	48	Experimental Value	Calculated Value
Thermodynamic	SGF	1.2	37	48	Experimental Value	Calculated Value
Kinetic	PBS	7.4	25	2	Experimental Value	Calculated Value

Conclusion

While specific, publicly available solubility data for **2-Fluoro-4-methoxynicotinic acid** is limited, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to confidently determine this critical parameter. The acidic nature of the molecule, as indicated by its predicted pKa, underscores the importance of evaluating its solubility across a physiologically relevant pH range. By employing the robust methodologies outlined herein, scientists in drug discovery and development can generate high-quality, reliable solubility data to inform decision-making, guide formulation strategies, and ultimately contribute to the successful advancement of new therapeutic agents.

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